Ibuprofenyl-coa
Descripción general
Descripción
Ibuprofenyl-CoA is a metabolic product of ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID). Ibuprofen undergoes metabolic inversion via formation, epimerization, and hydrolysis of the coenzyme A (CoA) thioester, ibuprofenyl-CoA .
Synthesis Analysis
The formation of Ibuprofenyl-CoA involves the incubation of ®-ibuprofen with either rat whole liver homogenate, human whole liver homogenate, rat liver mitochondria, or rat liver microsomes . The efficiency of forming Ibuprofenyl-CoA varies among these different biological systems .Molecular Structure Analysis
The molecular structure of Ibuprofenyl-CoA is derived from ibuprofen, which is a (racemic)2- (4-isobutylphenyl)propionic acid . It is formed via a CoA thioester intermediate .Chemical Reactions Analysis
Ibuprofenyl-CoA is involved in the metabolic inversion of ibuprofen. This process includes the formation, epimerization, and hydrolysis of the CoA thioester, ibuprofenyl-CoA .Aplicaciones Científicas De Investigación
Chiral Inversion and Metabolic Pathways
- Ibuprofen, a nonsteroidal anti-inflammatory drug, undergoes chiral inversion from R to S configuration in vivo, which involves a coenzyme A (CoA) thioester intermediate, ibuprofenyl-CoA. This process has been studied extensively to understand the metabolic pathways and enzymatic actions involved in the conversion of ibuprofen's enantiomers (Tracy & Hall, 1991). The determination of the epimeric composition of ibuprofenyl-CoA has been essential for characterizing its formation and metabolism (Tracy, Wirthwein, & Hall, 1993).
Molecular Cloning and Enzyme Expression
- Molecular cloning and expression of a 2-arylpropionyl-coenzyme A epimerase, a key enzyme in ibuprofen's inversion metabolism, provide insights into the molecular biology of this pathway. The enzyme's role in drug metabolism and potential function in lipid metabolism have been explored (Reichel et al., 1997).
Inhibition of Acetyl-CoA Carboxylase
- CoA esters of ibuprofen, like ibuprofenyl-CoA, have been found to be potent inhibitors of rat liver acetyl-CoA carboxylase. This discovery suggests that some biological effects of ibuprofen in animals might be due to the inhibition of acetyl-CoA carboxylase by its acyl-CoA derivatives (Kemal & Casida, 1992).
Impact on Hepatocyte Metabolism and Mitochondrial Respiration
- Studies have shown that ibuprofen enantiomers, particularly R-Ibuprofen, significantly impact hepatocyte intermediary metabolism and mitochondrial respiration. This includes alterations in redox states and sequestration of reduced CoA (CoASH) (Knights & Drew, 1992).
Purification and Characterization of Epimerases
- Research on the biochemical isomerization of ibuprofen led to the purification of "2-arylpropionyl-CoA epimerase" from rat liver cytosol and mitochondria. This work contributes to understanding the structural and functional aspects of these epimerases in ibuprofen metabolism (Shieh & Chen, 1993).
Anti-Cancer Mechanism
- A study suggested that the chiral inversion of 2-arylpropanoic acids (like ibuprofen) by human AMACR 1A could be a potential mechanism for their anti-cancer effects, adding another dimension to the therapeutic applications of ibuprofen (Woodman et al., 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N7O17P3S/c1-19(20-7-9-21(10-8-20)33(2,3)4)32(46)62-14-13-36-23(42)11-12-37-30(45)27(44)34(5,6)16-55-61(52,53)58-60(50,51)54-15-22-26(57-59(47,48)49)25(43)31(56-22)41-18-40-24-28(35)38-17-39-29(24)41/h7-10,17-19,22,25-27,31,43-44H,11-16H2,1-6H3,(H,36,42)(H,37,45)(H,50,51)(H,52,53)(H2,35,38,39)(H2,47,48,49)/t19-,22+,25+,26+,27-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUWPNTKLVZJJLA-FTEDYNDWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(C)(C)C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H52N7O17P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347967 | |
Record name | Ibuprofenyl-coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
955.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2S)-2-(4-tert-butylphenyl)propanethioate | |
CAS RN |
135027-64-4 | |
Record name | Ibuprofenyl-coenzyme A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135027644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibuprofenyl-coenzyme A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347967 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.